Home > Products > Screening Compounds P135109 > N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide -

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

Catalog Number: EVT-5196486
CAS Number:
Molecular Formula: C25H30N4O2S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide (4)

Compound Description: This compound exhibits high binding affinity (Ki = 13.6 nM) for the metabotropic glutamate 1 (mGlu1) receptor. In vitro autoradiography using rat brain sections revealed that its binding was consistent with the distribution of mGlu1, exhibiting high specific binding in the cerebellum and thalamus. [] PET studies in monkeys demonstrated high brain uptake and a suitable kinetic profile for quantitative analysis. Pretreatment with a mGlu1-selective ligand significantly decreased brain uptake, indicating high in vivo specific binding to mGlu1. [] Metabolite analysis indicated that only the unchanged compound was found in the brain, suggesting its suitability as a PET ligand for imaging and quantitative analysis of mGlu1 in monkey brains. []

3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Compound Description: This compound exhibits strong N—H⋯O hydrogen bonds, forming C(11) chains propagating along [] in the crystal structure. Additionally, weak C—H⋯O and C—H⋯π interactions are observed. The methylphenyl rings in the molecule are oriented with a dihedral angle of 19.4 (1)° with respect to each other. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methyl-benzamide ([11C]ITMM)

Compound Description: [11C]ITMM is a positron emission tomography (PET) probe used for studying the metabotropic glutamate receptor subtype 1 (mGluR1). Studies using [11C]ITMM with ultra-high specific activity (> 3,500 GBq/μmol) demonstrated improved visualization and threshold of specific binding for mGluR1 in rat brains. [] The specific binding of [11C]ITMM with ultra-high specific activity was significantly higher in the basal ganglia compared to conventional specific activity. [] These findings suggest that using [11C]ITMM with ultra-high specific activity can enhance the understanding of mGluR1 functions in CNS disorders. []

Venetoclax (ABT-199)

Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. It undergoes extensive metabolism in humans, primarily through enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] The nitro reduction metabolites are likely formed by gut bacteria. [] Unchanged venetoclax is the major drug-related material in circulation, representing 72.8% of total plasma radioactivity. []

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451 exhibits significant inhibitory activity on necroptosis, a caspase-independent programmed cell death, induced by various triggers, including tumor necrosis factor-α (TNF-α) and toll-like receptor (TLR) agonists. [] Mechanistically, NTB451 inhibits phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) by targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). []

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist in development for insomnia treatment. Its primary route of metabolism is through oxidation of the benzofuran ring. [] SB-649868 and an unusual hemiaminal metabolite, M98 (2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone; GSK2329163), are the principal circulating components in plasma extracts. []

4-{5-[4-(5-Isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxyl]pentoxy}-benzamidine and N-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxyl]pentoxy}-benzamidine

Compound Description: These compounds are known as antagonists of the leukotriene-B4 receptor. [] They are being investigated for their potential as pharmaceutical compositions for the prevention and treatment of osteoporosis. []

N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and Balicatib

Compound Description: These are basic, lipophilic cathepsin K inhibitors currently under investigation for the treatment of osteoporosis. In cell-based assays, they demonstrate greater activity against cathepsin K and other physiologically important lysosomal cysteine cathepsins B, L, and S than expected based on their potencies against isolated enzymes. []

N-(cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

Compound Description: This is a potent, nonbasic cathepsin K inhibitor with a selectivity profile similar to L-006235 and Balicatib. Unlike the basic cathepsin K inhibitors, L-873724 does not increase tissue protein levels of cathepsins B and L when administered to rats at a supratherapeutic dose. []

Properties

Product Name

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

IUPAC Name

N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C25H30N4O2S/c1-18(2)25-28-21(17-32-25)15-27-24(30)19-6-8-22(9-7-19)31-23-10-13-29(14-11-23)16-20-5-3-4-12-26-20/h3-9,12,17-18,23H,10-11,13-16H2,1-2H3,(H,27,30)

InChI Key

NZXAGABNYADSEV-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.